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Compound of Interest

Compound Name: 2-(3-Fluorophenyl)benzonitrile

Cat. No.: B059359 Get Quote

IUPAC Name: 2-(3-Fluorophenyl)benzonitrile

Synonyms: 2-(3-Fluorophenyl)benzonitrile, 3'-Fluoro-[1,1'-biphenyl]-2-carbonitrile, 3'-Fluoro-

2-cyanobiphenyl

CAS Number: 394734-99-1

Introduction
2-(3-Fluorophenyl)benzonitrile is a fluorinated biphenyl derivative. The biphenyl scaffold is a

common structural motif in medicinal chemistry, and the introduction of a fluorine atom can

significantly modulate the physicochemical and pharmacological properties of a molecule,

including its metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile

group can serve as a versatile synthetic handle for the preparation of other functional groups or

can participate in interactions with biological macromolecules. This document provides a

comprehensive overview of the synthesis, properties, and potential applications of 2-(3-
Fluorophenyl)benzonitrile, with a focus on its relevance to researchers, scientists, and drug

development professionals.

Physicochemical and Spectroscopic Data
A summary of the available quantitative data for 2-(3-Fluorophenyl)benzonitrile is presented

in the table below. This information is crucial for its identification, characterization, and

application in various experimental settings.
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Property Value

Molecular Formula C₁₃H₈FN

Molecular Weight 197.21 g/mol

Appearance White to off-white solid

Melting Point 69.0 - 73.0 °C

¹H NMR (CDCl₃, 400 MHz)

δ 7.78 (d, J=7.6 Hz, 1H), 7.68 (td, J=7.6, 1.2 Hz,

1H), 7.56 (d, J=7.6 Hz, 1H), 7.49-7.42 (m, 2H),

7.39-7.34 (m, 1H), 7.21-7.15 (m, 1H)

¹³C NMR (CDCl₃, 101 MHz)

δ 162.9 (d, J=246.5 Hz), 145.4, 140.7 (d, J=7.8

Hz), 133.8, 132.9, 130.4 (d, J=8.2 Hz), 129.8,

128.5, 125.0 (d, J=2.9 Hz), 118.2, 116.5 (d,

J=21.2 Hz), 115.0 (d, J=22.5 Hz), 110.1 (d,

J=2.6 Hz)

¹⁹F NMR (CDCl₃, 376 MHz) δ -112.7

Synthesis
The most common and efficient method for the synthesis of 2-(3-Fluorophenyl)benzonitrile is

the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-

carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:

2-Bromobenzonitrile

2-(3-Fluorophenyl)benzonitrile

Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C

(3-Fluorophenyl)boronic acid

Click to download full resolution via product page
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A representative Suzuki-Miyaura coupling reaction for the synthesis of 2-(3-
Fluorophenyl)benzonitrile.

Materials:

2-Bromobenzonitrile

(3-Fluorophenyl)boronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium carbonate (K₂CO₃)

Toluene

Water (degassed)

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a reaction flask, add 2-bromobenzonitrile (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq),

and potassium carbonate (2.0 eq).

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask. The mixture is degassed

by bubbling the inert gas through the solution for 15-20 minutes.

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq), to the

reaction mixture.
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The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours, or until the

reaction is complete (monitored by TLC or LC-MS).

Upon completion, the reaction is cooled to room temperature.

The mixture is diluted with ethyl acetate and washed with water and then brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude product is purified by flash column chromatography on silica gel using a suitable

eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(3-
Fluorophenyl)benzonitrile as a solid.

Potential Applications in Drug Development
While specific biological activities for 2-(3-Fluorophenyl)benzonitrile are not extensively

reported in the public domain, its structural motifs are present in a variety of biologically active

compounds.

As a Synthetic Intermediate: This compound serves as a valuable building block for the

synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic

acid, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere

for a carboxylic acid in medicinal chemistry.

Derivatives with Biological Activity: The fluorobiphenyl scaffold is a key component in several

classes of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral drugs.

The specific substitution pattern of 2-(3-Fluorophenyl)benzonitrile could be explored for

the development of novel kinase inhibitors, receptor antagonists, or enzyme inhibitors. For

instance, the introduction of the fluoro-substituted phenyl ring can enhance binding to target

proteins through specific interactions or by altering the overall electronic properties of the

molecule.

Logical Workflow for Synthesis and Derivatization
The following diagram illustrates a logical workflow from the starting materials to the final

product and its potential subsequent transformations into other key functional groups for further
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drug discovery efforts.

Synthesis of 2-(3-Fluorophenyl)benzonitrile

Potential Derivatizations

2-Bromobenzonitrile

Suzuki-Miyaura
Cross-Coupling

(3-Fluorophenyl)boronic acid

2-(3-Fluorophenyl)benzonitrile

Hydrolysis
(e.g., NaOH, H₂O₂)

Reduction
(e.g., LiAlH₄ or H₂/Raney Ni)

Tetrazole Formation
(e.g., NaN₃, NH₄Cl)

3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid (3'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine 5-(3'-Fluoro-[1,1'-biphenyl]-2-yl)-1H-tetrazole

Click to download full resolution via product page

A logical workflow diagram illustrating the synthesis and potential derivatizations of 2-(3-
Fluorophenyl)benzonitrile.

Conclusion
2-(3-Fluorophenyl)benzonitrile is a readily accessible synthetic intermediate with significant

potential in the field of drug discovery and development. Its preparation via the robust Suzuki-

Miyaura coupling allows for its efficient synthesis. The presence of both a fluorine atom and a

versatile nitrile group makes it an attractive starting material for the creation of diverse libraries
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of compounds for biological screening. Further research into the biological activities of its

derivatives is warranted to fully explore its therapeutic potential.

To cite this document: BenchChem. [An In-depth Technical Guide to 2-(3-
Fluorophenyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b059359#2-3-fluorophenyl-benzonitrile-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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